(2R)-2-phosphonooxypropanoic acid
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Overview
Description
(2R)-2-phosphonooxypropanoic acid is a compound characterized by the presence of a phosphonic acid group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phosphonooxypropanoic acid typically involves the reaction of phosphorous acid with a suitable precursor under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phosphonooxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of phosphonate esters.
Scientific Research Applications
(2R)-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its role in metabolic pathways and as a potential inhibitor of enzymes that interact with phosphate groups.
Mechanism of Action
The mechanism of action of (2R)-2-phosphonooxypropanoic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acids and their derivatives, such as:
- Phosphoric acid
- Phosphinic acid
- Aminophosphonic acids
Uniqueness
What sets (2R)-2-phosphonooxypropanoic acid apart is its specific stereochemistry and the presence of both a phosphonic acid group and a propanoic acid backbone. This unique structure allows it to interact with biological systems in ways that other phosphonic acids may not, making it particularly useful in targeted applications .
Biological Activity
(2R)-2-phosphonooxypropanoic acid, also known as 2-phospho-D-glyceric acid, is a significant metabolite involved in various biochemical pathways. This article delves into its biological activity, mechanisms of action, and implications in metabolic processes, supported by data tables and relevant research findings.
- IUPAC Name : (2R)-3-hydroxy-2-(phosphonooxy)propanoic acid
- Chemical Formula : C3H7O7P
- Molecular Weight : 186.057 g/mol
Biological Role and Mechanisms
This compound plays crucial roles in metabolic pathways, particularly in glycolysis and gluconeogenesis. It serves as an intermediate in the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, catalyzed by enolase enzymes. This conversion is vital for energy production and metabolic regulation.
Enzymatic Reactions Involving this compound
Reaction | Enzyme | EC Number | Function |
---|---|---|---|
2-Phospho-D-glycerate → Phosphoenolpyruvate + H2O | Enolase | EC 4.2.1.11 | Catalyzes dehydration in glycolysis |
3-Phosphoglycerate → 2-Phospho-D-glycerate | Phosphoglycerate Mutase | EC 5.4.2.1 | Interconversion of phosphoglycerates |
Pathophysiological Implications
Research indicates that dysregulation of this compound can lead to metabolic disorders, particularly glycogen storage diseases such as von Gierke disease (glycogen storage disease type I). This condition is characterized by impaired glucose metabolism, leading to hypoglycemia and other metabolic disturbances .
Case Studies and Research Findings
- Glycogen Storage Disease Type I : A study highlighted the involvement of 2-phospho-D-glycerate in the metabolic pathway affected by this disease. Patients exhibit elevated levels of this metabolite due to impaired conversion to glucose .
- Role in Cancer Metabolism : Recent findings suggest that altered levels of this compound may contribute to the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .
- Enzyme Activity Regulation : The activity of bisphosphoglycerate mutase, which utilizes this compound as a substrate, is crucial for regulating hemoglobin's oxygen affinity through the production of 2,3-bisphosphoglycerate .
Properties
CAS No. |
28238-06-4 |
---|---|
Molecular Formula |
C3H7O6P |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
(2R)-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m1/s1 |
InChI Key |
CSZRNWHGZPKNKY-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OP(=O)(O)O |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
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